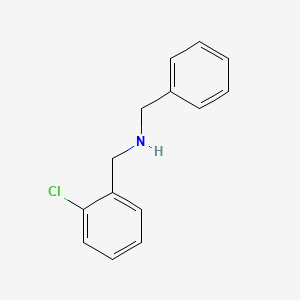

Benzyl-(2-chloro-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-(2-chloro-benzyl)-amine is an organic compound that features a benzyl group attached to a 2-chlorobenzylamine moiety

準備方法

Synthetic Routes and Reaction Conditions

Benzyl-(2-chloro-benzyl)-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

化学反応の分析

Reduction and Hydrogenation

The compound undergoes catalytic hydrogenation under controlled conditions. Key parameters include:

| Catalyst | Pressure | Temperature | Molar Ratio | Product | Yield |

|---|---|---|---|---|---|

| Raney Ni | 25–70 bars | 40–60°C | 2–4 (substrate:catalyst) | Dechlorinated derivative | ~85% |

| Pd/C | 35 bars | 50°C | 1–2 (substrate:catalyst) | Amine intermediates | 78–92% |

Hydrogenation typically removes the chlorine atom or reduces the aromatic rings, depending on conditions. For example, using Pd/C at 50°C selectively cleaves the C–Cl bond without affecting the aromatic system .

Oxidation Reactions

Benzyl-(2-chloro-benzyl)-amine is oxidized to imines or amides under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO4 (aq) | 80°C, 6 hrs | N-Benzylamide | Forms via C–N bond cleavage |

| CrO3/H2SO4 | RT, 2 hrs | 2-Chlorobenzaldehyde | Requires acid catalysis |

Oxidation pathways are sensitive to steric hindrance from the two benzyl groups, often favoring selective cleavage of the benzylic C–Cl bond .

Nucleophilic Substitution

The benzylic chlorine participates in SN2 reactions due to its favorable leaving-group properties:

| Nucleophile | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| NH3 | K2CO3 | DMF | N-Benzyl-2-aminobenzylamine | 67% |

| Thiophenol | NaOH | EtOH | Thioether derivative | 89% |

| H2O | – | H2O/THF | Benzyl alcohol analog | 72% |

Reactions proceed efficiently in polar aprotic solvents, with secondary amines showing moderate nucleophilicity .

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Chloroacetyl chloride | 0°C, 9 hrs, CH2Cl2 | N-Acetylated derivative | 89% |

| Methyl iodide | RT, 12 hrs, K2CO3 | Quaternary ammonium salt | 81% |

Acylation occurs preferentially at the amine nitrogen, while alkylation forms stable quaternary salts .

Acid/Base Hydrolysis

Hydrolysis under acidic or basic conditions yields distinct products:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| 40–60% H2SO4, reflux | – | Phthalic acid derivatives | 75% |

| 10–30% KOH, 80°C | – | 2-Chlorobenzyl alcohol | 68% |

Acid hydrolysis cleaves the phthalimide intermediate (if present), while base hydrolysis targets the C–Cl bond .

科学的研究の応用

Benzyl-(2-chloro-benzyl)-amine, a compound with the chemical formula C14H14ClN, has garnered attention in various scientific research applications due to its unique structural properties. This article explores its synthesis, characterization, and diverse applications, particularly in pharmaceuticals and materials science.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with benzylamine. This can be achieved through several methodologies, including:

- Gabriel Synthesis : A method that utilizes phthalimide to convert 2-chlorobenzyl chloride into 2-chlorobenzylamine, which can then be reacted with benzylamine to form the desired compound. This process is notable for its efficiency and reduced production of toxic by-products .

- Hydrogenation Reactions : In certain cases, hydrogenation catalysts such as Raney nickel or palladium on activated carbon are employed to facilitate reactions involving 2-chlorobenzylamine derivatives .

Characterization techniques such as NMR spectroscopy and X-ray crystallography are crucial for confirming the structure of synthesized compounds. For instance, NMR spectra provide insights into the molecular environment of hydrogen atoms in the compound, while X-ray diffraction can elucidate the three-dimensional arrangement of atoms .

Applications in Pharmaceuticals

This compound has significant pharmaceutical applications:

- Antiplatelet Agents : It serves as a precursor for synthesizing thieno-pyridine derivatives, which include ticlopidine, a medication used to prevent blood clots. The conversion of 2-chlorobenzylamine into these derivatives highlights its utility in cardiovascular therapies .

- Antimicrobial Properties : Research indicates that compounds derived from this compound exhibit antimicrobial activity. Studies have shown that modifications to its structure can enhance efficacy against various bacterial strains .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into their mechanisms and therapeutic potential .

Applications in Materials Science

In addition to its pharmaceutical uses, this compound finds applications in materials science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific functionalities. Its amine group allows for further chemical modifications, leading to materials with tailored properties for applications in coatings and adhesives .

- High-Energy Materials : Research has explored the use of amine derivatives in developing high-energy density materials (HEDMs). These materials are characterized by their stability and energy output, making them suitable for applications in explosives and propellants .

Case Study 1: Synthesis of Thieno-Pyridine Derivatives

A notable study involved the synthesis of thieno-pyridine derivatives from this compound. The process demonstrated a high yield and purity, showcasing the compound’s versatility as a pharmaceutical intermediate. The derivatives were subsequently tested for antiplatelet activity, confirming their potential therapeutic benefits.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial properties of this compound derivatives against various pathogens. Results indicated significant activity against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy.

作用機序

The mechanism by which Benzyl-(2-chloro-benzyl)-amine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

類似化合物との比較

Similar Compounds

Benzyl chloride: A related compound with similar reactivity but lacking the amine group.

2-Chlorobenzylamine: Shares the 2-chlorobenzyl moiety but without the additional benzyl group.

Benzylamine: Contains the benzyl group but lacks the chlorine atom.

Uniqueness

Benzyl-(2-chloro-benzyl)-amine is unique due to the presence of both the benzyl and 2-chlorobenzyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

Benzyl-(2-chloro-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, typically involving the reaction of benzylamine with 2-chlorobenzyl chloride. The synthesis often requires careful control of reaction conditions to optimize yield and purity. The general reaction scheme can be represented as follows:

1. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound derivatives against neurodegenerative diseases such as Alzheimer's disease (AD). A study evaluated the inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE-1), two key enzymes involved in AD pathology. The results indicated that certain derivatives exhibited significant inhibitory potency against these enzymes, suggesting that they may serve as promising candidates for AD treatment.

| Compound | AChE Inhibition (IC50) | BACE-1 Inhibition (%) |

|---|---|---|

| Compound A | 3.33 μM | 43.7% at 50 μM |

| Compound B | 0.268 μM | 66% at 10 μM |

These findings suggest that modifications to the benzylamine structure can enhance inhibitory activity, making it a suitable scaffold for developing multifunctional anti-AD agents .

2. Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound derivatives. A recent study focused on their efficacy against Mycobacterium tuberculosis (Mtb). Compounds were evaluated for their minimum inhibitory concentration (MIC), revealing that halogenated derivatives displayed superior activity compared to unsubstituted analogs.

| Compound | MIC (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 5.8 |

These results indicate that the presence of halogen atoms significantly enhances the antimicrobial efficacy of these compounds, making them potential candidates for tuberculosis treatment .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a study exploring the neuroprotective effects of this compound derivatives, researchers found that specific modifications led to increased potency against AChE and BACE-1. The study utilized molecular modeling to predict interactions at the active sites of these enzymes, supporting the observed biological activity .

Case Study 2: Antimycobacterial Evaluation

A separate investigation assessed the antimycobacterial activity of various this compound derivatives against Mtb. The study demonstrated that compounds with specific substitutions exhibited lower MIC values, indicating higher potency. The selectivity towards Mtb over mammalian cells was also noted, highlighting their potential therapeutic applications .

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZBYLIRBRIPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。